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Compound of Interest

Compound Name: 6-methyl-7-nitro-1H-indazole

Cat. No.: B1270186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry

analysis of 6-methyl-7-nitro-1H-indazole. Due to the limited availability of specific

experimental data for this compound in public literature, this document leverages data from

analogous nitroaromatic and indazole compounds to predict its mass spectrometric behavior,

fragmentation patterns, and to propose a robust analytical workflow.

Compound Overview
6-methyl-7-nitro-1H-indazole is a heterocyclic aromatic compound with the molecular formula

C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] Its structure, featuring a nitro group

adjacent to a methyl group on the indazole core, suggests characteristic fragmentation patterns

under mass spectrometric analysis, which are crucial for its identification and characterization

in various matrices.

Predicted Mass Spectrometric Fragmentation
The fragmentation of 6-methyl-7-nitro-1H-indazole under electron ionization (EI) is expected

to be driven by the presence of the nitro, methyl, and indazole functional groups. The molecular

ion peak ([M]⁺•) is anticipated at an m/z of 177.

Based on the fragmentation of similar nitroaromatic and indazole compounds, the following key

fragmentation pathways are predicted[2][3][4]:
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Loss of a Nitro Group (NO₂): A primary fragmentation pathway for nitroaromatic compounds

is the loss of the nitro group, which would result in a fragment ion at m/z 131.

Loss of Nitric Oxide (NO): Another common fragmentation involves the rearrangement and

loss of nitric oxide, leading to a fragment at m/z 147.

Loss of a Methyl Radical (CH₃): Cleavage of the methyl group would produce a fragment ion

at m/z 162.

Loss of a Hydroxyl Radical (OH): Nitroaromatic compounds with an adjacent methyl group

can undergo intramolecular rearrangement (the "ortho effect") leading to the loss of a

hydroxyl radical, resulting in a fragment at m/z 160.

Indazole Ring Fragmentation: The indazole ring itself can undergo cleavage, leading to

various smaller fragment ions that can aid in structural confirmation.

Predicted Quantitative Data
The following table summarizes the predicted major fragment ions for 6-methyl-7-nitro-1H-
indazole under electron ionization mass spectrometry. The relative abundance is a prediction

based on the general fragmentation patterns of related compounds and would need to be

confirmed by experimental data.

m/z Predicted Fragment
Predicted Relative
Abundance

177 [M]⁺• Moderate

162 [M - CH₃]⁺ Low

160 [M - OH]⁺ Moderate to High

147 [M - NO]⁺ Moderate

131 [M - NO₂]⁺ High

Experimental Protocols
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A detailed methodology for the mass spectrometric analysis of 6-methyl-7-nitro-1H-indazole
is provided below. This protocol is based on standard procedures for the analysis of similar

small organic molecules.[5][6]

Sample Preparation
Dissolution: Accurately weigh approximately 1 mg of 6-methyl-7-nitro-1H-indazole and

dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL

stock solution.

Dilution: Perform serial dilutions of the stock solution with the same solvent to achieve a final

concentration suitable for the mass spectrometer being used (typically in the range of 1-10

µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) for
Volatile Samples

Instrumentation: An Agilent 7890B Gas Chromatography system coupled to a 5977A Mass

Selective Detector or a similar instrument is recommended.[5]

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Inlet Temperature: 250°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a

rate of 15°C/min, and hold for 5 minutes.

Injection Volume: 1 µL in splitless mode.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
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Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Less Volatile Samples

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-

resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is suitable.[6]

LC Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and

then return to initial conditions.

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 µL.

MS Conditions:

Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage,

and gas flows for the specific instrument and compound.
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Data Acquisition: Acquire full scan data to identify the molecular ion and conduct tandem

MS (MS/MS) experiments on the precursor ion (m/z 177) to obtain fragment ions for

structural confirmation.

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of 6-methyl-7-
nitro-1H-indazole and a predicted fragmentation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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